molecular formula C18H12N4O4 B1583649 1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione CAS No. 26747-90-0

1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione

Cat. No. B1583649
CAS RN: 26747-90-0
M. Wt: 348.3 g/mol
InChI Key: LOCPTSFJZDIICR-UHFFFAOYSA-N
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Description

1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione, commonly known as TDI, is a chemical compound that is widely used in the production of polyurethane foams and coatings. TDI is a highly reactive compound that is classified as a diisocyanate, which means it contains two isocyanate functional groups. In

Scientific Research Applications

TDI has a wide range of scientific research applications, particularly in the fields of materials science and chemistry. TDI is used to produce polyurethane foams, coatings, and adhesives, which have a variety of applications in the automotive, construction, and furniture industries. TDI is also used in the production of elastomers, which are used in the manufacture of tires, gaskets, and seals. Additionally, TDI is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

Mechanism Of Action

TDI is a highly reactive compound that has a strong affinity for nucleophilic compounds such as water, alcohols, and amines. When TDI comes into contact with these compounds, it reacts to form urea and carbon dioxide. This reaction is the basis for the production of polyurethane foams and coatings, as well as the synthesis of heterocyclic compounds.

Biochemical And Physiological Effects

TDI is a potent respiratory sensitizer that can cause asthma and other respiratory disorders. Exposure to TDI can also cause skin and eye irritation, as well as gastrointestinal problems. TDI is classified as a Category 2 carcinogen by the International Agency for Research on Cancer (IARC), which means it is a possible human carcinogen.

Advantages And Limitations For Lab Experiments

TDI is a highly reactive compound that is useful in a wide range of laboratory experiments. Its reactivity makes it a valuable reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. However, TDI is also a potent respiratory sensitizer and can cause skin and eye irritation, which can limit its use in certain laboratory settings.

Future Directions

There are several future directions for research on TDI. One area of research is the development of safer and more environmentally friendly methods for the production of polyurethane foams and coatings. Another area of research is the development of new heterocyclic compounds using TDI as a reagent. Additionally, there is a need for further research on the health effects of TDI exposure, particularly in occupational settings.

Synthesis Methods

TDI is synthesized by the reaction of toluene diamine (TDA) with phosgene. The reaction produces a mixture of 2,4-TDI and 2,6-TDI, which are separated by distillation. The resulting TDI is a yellowish liquid with a pungent odor and a boiling point of 251°C.

properties

CAS RN

26747-90-0

Product Name

1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione

Molecular Formula

C18H12N4O4

Molecular Weight

348.3 g/mol

IUPAC Name

1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione

InChI

InChI=1S/C18H12N4O4/c1-11-3-5-13(7-15(11)19-9-23)21-17(25)22(18(21)26)14-6-4-12(2)16(8-14)20-10-24/h3-8H,1-2H3

InChI Key

LOCPTSFJZDIICR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)N=C=O

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)N=C=O

Origin of Product

United States

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